

Comparative Guide to Anticancer Agent 127 (142D6): A Covalent IAP Inhibitor

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Compound of Interest

Compound Name: Anticancer agent 127

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This guide provides a comprehensive comparison of **Anticancer Agent 127** (142D6), a novel covalent pan-Inhibitor of Apoptosis Protein (IAP) antagonist, with other IAP inhibitors in clinical development. The guide focuses on the patent and intellectual property landscape, comparative performance data, and detailed experimental methodologies.

Introduction and Mechanism of Action

Anticancer Agent 127, also known as 142D6, is a potent, orally bioavailable, covalent pan-inhibitor of IAP proteins.^[1] It covalently targets a lysine residue within the BIR3 (Baculoviral IAP Repeat) domains of key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).^{[1][2]}

IAP proteins are crucial regulators of apoptosis (programmed cell death) and are frequently overexpressed in cancer cells, contributing to tumor survival and therapeutic resistance. They function by directly inhibiting caspases, the key executioner enzymes of apoptosis, and by modulating cell survival signaling pathways like NF- κ B.^{[1][3]} By covalently binding to and inhibiting IAPs, **Anticancer Agent 127** lifts the brakes on apoptosis, leading to cancer cell death.^[1] This irreversible mechanism of action distinguishes it from many reversible IAP inhibitors.

This guide compares **Anticancer Agent 127** (142D6) with the following alternative IAP inhibitors:

- LCL161 (Novartis): A monovalent, orally bioavailable SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that acts as a reversible IAP inhibitor.[4]
- Debio 1143 (Xevinapant, Debiopharm): An oral, monovalent SMAC mimetic and IAP antagonist.[5][6]
- APG-1387 (Ascentage Pharma): A novel, bivalent SMAC mimetic IAP inhibitor administered intravenously.[7]

Patent and Intellectual Property Landscape

The intellectual property landscape for IAP inhibitors is competitive, with numerous patents covering different chemical scaffolds and mechanisms of action. A summary of the patent status for **Anticancer Agent 127** and its comparators is presented below.

Compound	Assignee/Applicant	Key Patent Information	Status/Comments
Anticancer Agent 127 (142D6)	University of California, Riverside (UCR)	Patented. The agent was designed as an aryl-fluorosulfate-based Lys-covalent pan-IAP agent. [8] [9]	M. Pellecchia, C. Baggio, and P. Udompholkul are listed as co-inventors. The agent may be licensed by Armida Labs., Inc. [8]
LCL161	Novartis	Patents cover the composition of matter and use in treating proliferative diseases.	Multiple clinical trials have been conducted, investigating its use as a monotherapy and in combination therapies. [4] [10]
Debio 1143 (Xevinapant)	Debiopharm	Patents cover the compound, pharmaceutical compositions, and its use in combination with radiotherapy and chemotherapy.	Has shown significant efficacy in combination with chemoradiotherapy for head and neck cancer. [5] [6]
APG-1387	Ascentage Pharma	Patents cover the bivalent SMAC mimetic structure and its use in treating cancers and other conditions like chronic hepatitis B. A patent has been filed for its combination with immune checkpoint inhibitors. [11] [12]	Currently in multiple Phase I and II clinical trials, both as a monotherapy and in combination with other agents like pembrolizumab. [7] [13]

Comparative Performance Data

This section summarizes the available quantitative data for **Anticancer Agent 127** (142D6) and its comparators. Direct comparison should be approached with caution, as the data for 142D6 is preclinical, while the data for the alternatives are from clinical trials.

Table 3.1: Preclinical In Vitro Inhibitory Activity

Compound	Target	IC50 (nM)	Assay Type
Anticancer Agent 127 (142D6)	XIAP (BIR3)	12	Displacement Assay[2]
cIAP1 (BIR3)	14	Displacement Assay[2]	Biochemical/Cell-based assays
cIAP2 (BIR3)	9	Displacement Assay[2]	
LCL161	XIAP, cIAP1, cIAP2	Varies (Potent)	
Debio 1143	XIAP, cIAP1, cIAP2	Varies (Potent)	Biochemical/Cell-based assays
APG-1387	XIAP, cIAP1, cIAP2	Varies (Potent)	Biochemical/Cell-based assays

Table 3.2: Cellular Efficacy Data

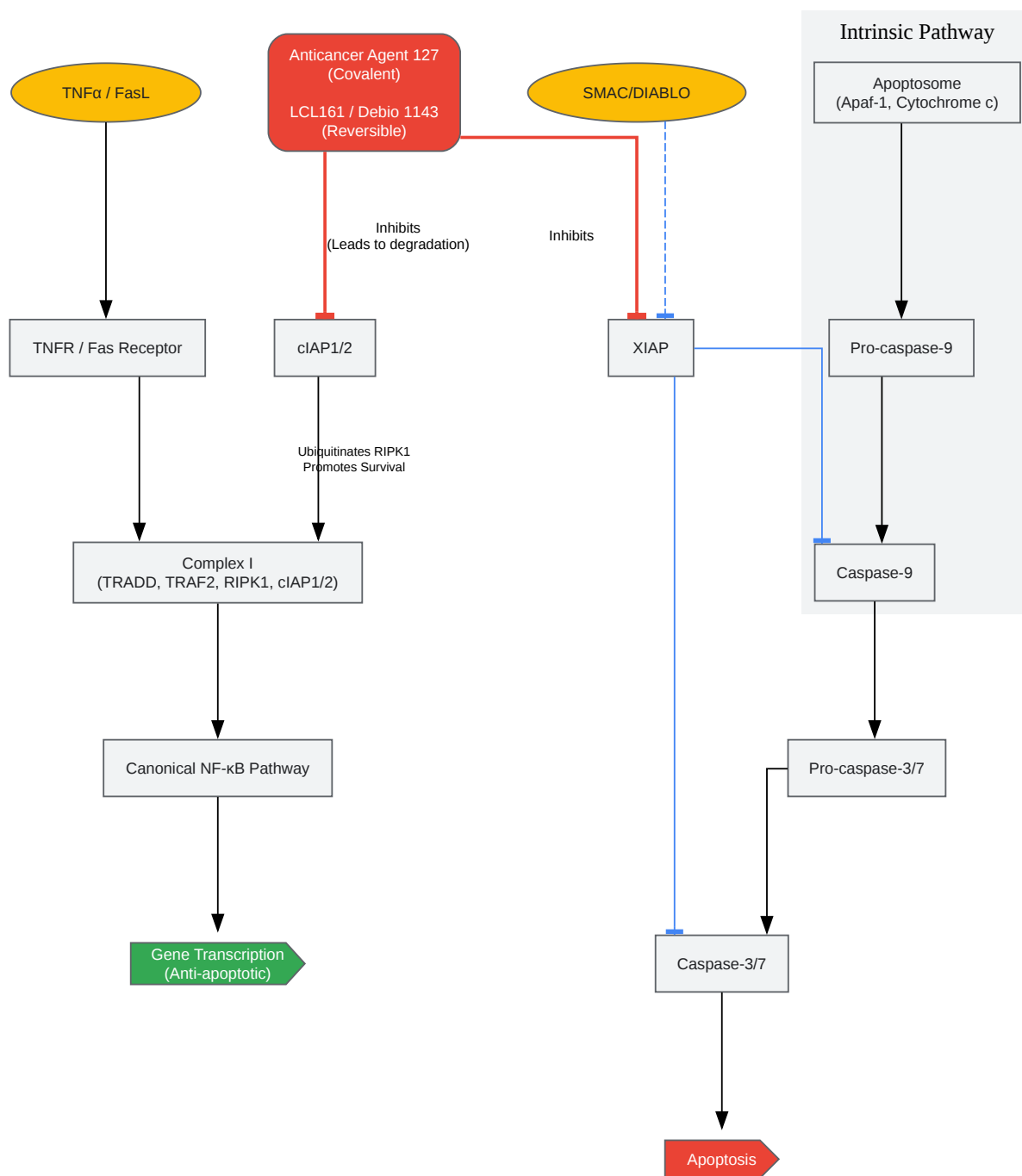
Compound	Cell Line	EC50 (nM)	Assay Type
Anticancer Agent 127 (142D6)	MDA-MB-231	44 ± 4	2D Cell Viability[8]
MDA-MB-231	61 ± 12	Apoptosis Assay[8]	
MDA-MB-231 Spheroids	94.2 ± 6.2	3D Cell Viability[8]	
LCL161	MDA-MB-231	37 ± 5	2D Cell Viability[8]
MDA-MB-231	57 ± 12	Apoptosis Assay[8]	
MDA-MB-231 Spheroids	32.5 ± 5.1	3D Cell Viability[8]	

Table 3.3: Summary of Clinical Trial Data for Comparator Agents

Compound	Phase	Cancer Type(s)	Key Efficacy Results	Common Adverse Events (Grade ≥3)
LCL161	Phase II	Myelofibrosis	30% objective response rate. [10]	Syncope, Nausea/Vomiting, Skin eruption/pruritis. [10][14]
Debio 1143	Phase II	Head and Neck (LA-SCCHN)	With CRT: 85% overall response rate (69% complete response).[5][15] 5-year data shows 53% reduction in deaths vs CRT alone.[6]	Dysphagia, Mucositis, Febrile Neutropenia, Increased ALT/AST.[5]
APG-1387	Phase I	Advanced Solid Tumors	Monotherapy: 21.7% disease control rate.[7] [16] With Toripalimab: 13.6% objective response rate, 54.5% disease control rate.[7] [16]	Lipase elevation, Alanine aminotransferase elevation.[7]

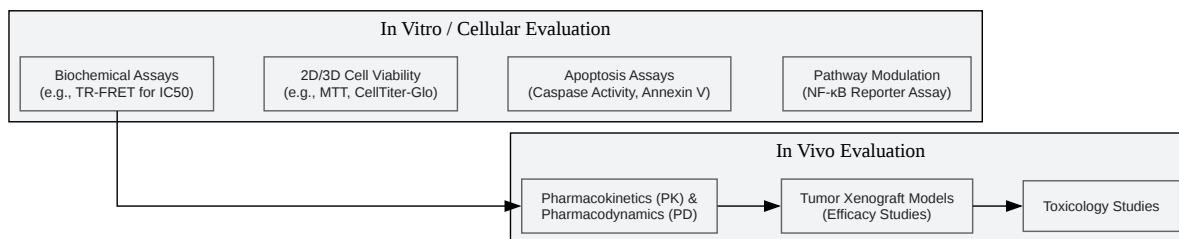
Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and typical experimental workflows provide a clearer understanding of the agent's mechanism and evaluation process.



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Caption: IAP-mediated signaling and points of inhibition.



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